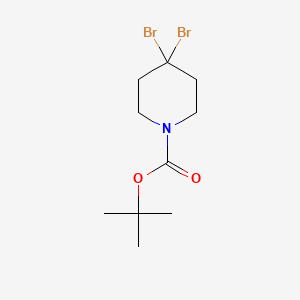
tert-Butyl 4,4-dibromopiperidine-1-carboxylate
Descripción general
Descripción
Tert-Butyl 4,4-dibromopiperidine-1-carboxylate is a chemical compound with the CAS Number: 1624261-43-3 . It has a molecular weight of 343.06 . The compound is typically a white to yellow solid at room temperature .
Molecular Structure Analysis
The InChI code for tert-Butyl 4,4-dibromopiperidine-1-carboxylate is 1S/C10H17Br2NO2/c1-9(2,3)15-8(14)13-6-4-10(11,12)5-7-13/h4-7H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
Tert-Butyl 4,4-dibromopiperidine-1-carboxylate is a white to yellow solid at room temperature . It has a molecular weight of 343.06 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not available in the retrieved data.Aplicaciones Científicas De Investigación
-
Organophotoredox Catalyzed Stereoselective Nitration of Olefins
- Application Summary : This research involves the use of tert-Butyl Nitrite (TBN) in combination with DDQ as an organophotoredox catalyst for the E-selective synthesis of nitroolefins . This method utilizes aerial oxygen as the terminal oxidant and occurs at room temperature .
- Methods of Application : The established protocol involved the use of 41 different olefins containing a broad diversity of substituents, which were nitrated under visible-light irradiation .
- Results or Outcomes : The method resulted in the nitration of olefins in good to excellent yields .
-
Synthesis of tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- Application Summary : This compound has been synthesized with a good yield and selectivity starting from commercially available 4-bromo-1H-indole . The title compound is a potential precursor to biologically active natural products like Indiacen A and Indiacen B .
- Methods of Application : The synthesis involved several steps, including the Vilsmeier formylation of 4-bromo-1H-indole, reduction of the aldehyde group with NaBH4, protection of the alcoholic hydroxy group with tert-butyl(dimethyl)silyl chloride, and introduction of a formyl group into the 4-position .
- Results or Outcomes : The target compound was synthesized with a good yield and selectivity .
-
Use in Chemical Transformations
- Application Summary : The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarising characteristic applications . This includes its use in various chemical transformations .
- Methods of Application : The specific methods of application would depend on the particular chemical transformation being carried out .
- Results or Outcomes : The outcomes would also depend on the specific chemical transformation .
-
Relevance in Nature and Biosynthetic and Biodegradation Pathways
- Application Summary : The tert-butyl group has relevance in nature and its implication in biosynthetic and biodegradation pathways .
- Methods of Application : This would involve studying the role of the tert-butyl group in various biological processes .
- Results or Outcomes : The outcomes would depend on the specific biological process being studied .
-
Use in Chemical Transformations
- Application Summary : The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarising characteristic applications . This includes its use in various chemical transformations .
- Methods of Application : The specific methods of application would depend on the particular chemical transformation being carried out .
- Results or Outcomes : The outcomes would also depend on the specific chemical transformation .
-
Relevance in Nature and Biosynthetic and Biodegradation Pathways
- Application Summary : The tert-butyl group has relevance in nature and its implication in biosynthetic and biodegradation pathways .
- Methods of Application : This would involve studying the role of the tert-butyl group in various biological processes .
- Results or Outcomes : The outcomes would depend on the specific biological process being studied .
Safety And Hazards
The compound has been associated with several hazard statements including H302, H315, H319, and H335 . These codes indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .
Propiedades
IUPAC Name |
tert-butyl 4,4-dibromopiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17Br2NO2/c1-9(2,3)15-8(14)13-6-4-10(11,12)5-7-13/h4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBTAYOVUDZSXKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Br2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4,4-dibromopiperidine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



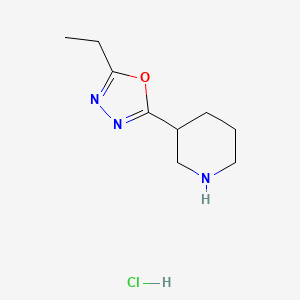
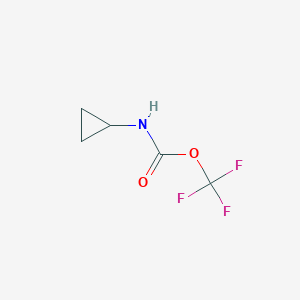
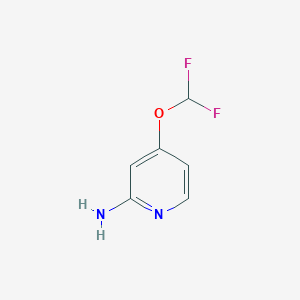
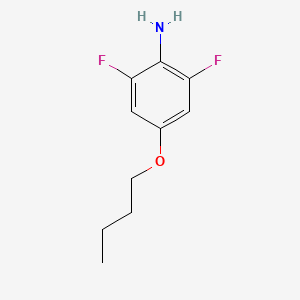
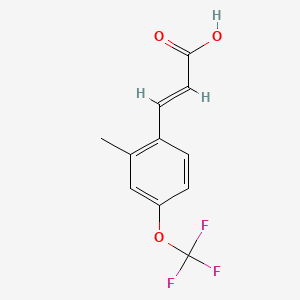
![Tert-butyl 4-oxo-3,6-diazabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B1405297.png)
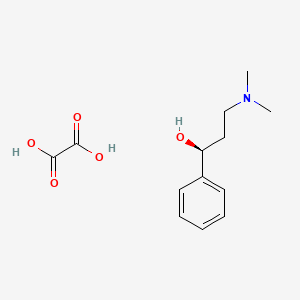
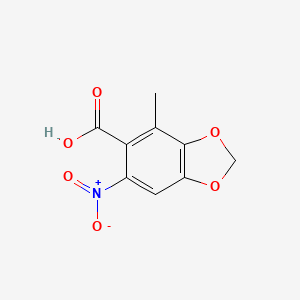
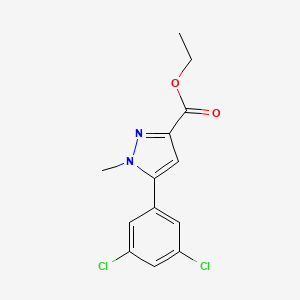
![(2R,3R)-3-[(2-chlorophenyl)carbamoyl]-2,3-dihydroxypropanoic acid](/img/structure/B1405303.png)
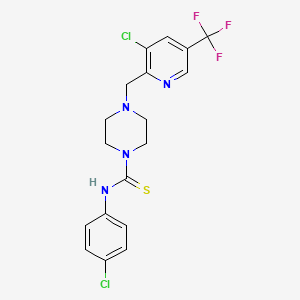
![(E)-[amino(phenyl)methylidene]amino 2-{[(tert-butoxy)carbonyl]amino}acetate](/img/structure/B1405306.png)
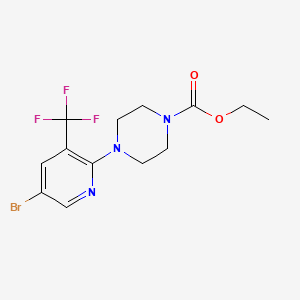
![N-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-N'-[1-(2,5-dimethoxy-phenyl)-meth-(E)-ylidene]-hydrazine](/img/structure/B1405311.png)